REACTION_SMILES
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[CH3:19][S:20]([Cl:21])(=[O:22])=[O:23].[c:1]1([CH2:7][O:8][c:9]2[c:10]([NH2:18])[cH:11][c:12]([C:15]([CH3:16])=[O:17])[cH:13][cH:14]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1.[cH:24]1[cH:25][cH:26][n:27][cH:28][cH:29]1>>[c:1]1([CH2:7][O:8][c:9]2[c:10]([NH:18][S:20]([CH3:19])(=[O:22])=[O:23])[cH:11][c:12]([C:15]([CH3:16])=[O:17])[cH:13][cH:14]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(=O)(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)c1ccc(OCc2ccccc2)c(N)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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CC(=O)c1ccc(OCc2ccccc2)c(NS(C)(=O)=O)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |